![molecular formula C14H10BrNO2S B1356032 2-Bromo-1-(phenylsulphonyl)-1H-indole CAS No. 121963-39-1](/img/structure/B1356032.png)
2-Bromo-1-(phenylsulphonyl)-1H-indole
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Overview
Description
2-Bromo-1-(phenylsulphonyl)-1H-indole, or 2-BPSI, is a heterocyclic compound with a bromine atom and a phenylsulfonyl group attached to its indole ring system. It is a relatively new compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Functionalization
- A study by Moriyama et al. (2015) developed a regioselective C(sp2)-H dual functionalization of indoles to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions, highlighting the potential for creating complex molecules (Moriyama, Ishida, & Togo, 2015).
- Gao Zhao-chan's (2013) work synthesized 5-Bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, showcasing the compound's utility in organic synthesis (Zhao-chan, 2013).
Development of Novel Compounds
- Liu et al. (2012) achieved an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, demonstrating the compound's role in generating new chemical entities (Liu, Li, Chen, & Wang, 2012).
- Zhang and Larock (2003) used 2-bromo-1H-indole derivatives for the palladium-catalyzed synthesis of gamma-carbolines, a class of compounds with various applications (Zhang & Larock, 2003).
Potential in Antidiabetic and Anticancer Therapies
- Nazir et al. (2018) explored indole-based compounds as anti-diabetic agents, with 2-bromo-N-phenyl/arylacetamides showing promising results (Nazir et al., 2018).
- Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, indicating the compound's relevance in medical research (Yılmaz et al., 2020).
Application in Organic Chemistry and Material Science
- Huang et al. (2012) conducted a metal-free sulfenylation of indoles, leading to novel 2-bromo-3-arylthioindole derivatives (Huang et al., 2012).
- Gao et al. (2014) developed a one-pot approach to synthesize 1,2-disubstituted indoles, illustrating the compound's versatility in synthetic strategies (Gao, Shao, Zhu, Zhu, Mao, Wang, & Lv, 2014).
Mechanism of Action
- Electrophilic Aromatic Substitution (EAS) : The compound undergoes electrophilic substitution reactions due to its aromatic nature. In the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring .
Mode of Action
Its potential applications and environmental impact warrant investigation .
properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILGYNXRWCVNEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559997 |
Source
|
Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(phenylsulphonyl)-1H-indole | |
CAS RN |
121963-39-1 |
Source
|
Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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